Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 2-cyano-2-methyl-3-pyridin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-11(15)12(2,9-13)8-10-6-4-5-7-14-10/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQZYJTWNUSGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=CC=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate typically involves the reaction of ethyl cyanoacetate with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Ethyl cyanoacetate+2-bromopyridineK2CO3,DMF,heatEthyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The pyridinyl and ester groups enable participation in oxidation pathways. Manganese (Mn) complexes catalyze oxidation of similar pyridine derivatives, producing ketones or carboxylic acids. For example:
Key findings:
-
Mn catalysts with pyridinyl ligands facilitate selective C–H bond activation, favoring ketone formation over radical pathways .
-
Steric and electronic effects of the pyridin-2-yl group direct regioselectivity in oxidation .
Reduction Reactions
The cyano group (-CN) undergoes reduction to form primary amines. Lithium aluminum hydride (LiAlH) or catalytic hydrogenation are effective:
†Data inferred from analogous diazo reductions in .
Substitution Reactions
The ester group participates in nucleophilic acyl substitution. For example:
Reactivity Comparison with Analogs
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate is used across various scientific disciplines:
- Chemistry It serves as an intermediate in synthesizing more complex organic molecules.
- Biology The compound can be employed in the study of enzyme interactions and metabolic pathways.
- Industry It is used in the production of specialty chemicals and materials with unique properties.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate () and chromium trioxide (). Major products include carboxylic acids or ketones.
- Reduction Reduction reactions can convert the cyano group to an amine group. Reducing agents such as lithium aluminum hydride () or hydrogen gas () in the presence of a catalyst can be used. Major products include amines or alcohols.
- Substitution The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives. Nucleophiles like alcohols or amines can react with the ester group under acidic or basic conditions. Major products are various ester or amide derivatives.
Biological Activities
This compound is of interest in medicinal chemistry because of its potential biological activities. Pyridine derivatives, including this compound, have demonstrated antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus, Escherichia coli with low MICs |
| Antiviral | Related compounds show potential against viruses like SARS-CoV-2 |
| Enzyme Interaction | Used as an intermediate in various biochemical pathways |
| Toxicity | Classified as skin corrosive and irritant; requires careful handling |
Case Studies
- Antiviral Activity Pyridine derivatives have been evaluated for their efficacy against viruses like SARS-CoV-2. Related compounds have shown promising antiviral activity, indicating potential for further exploration.
- Antimicrobial Activity Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, certain substituted pyridine compounds displayed minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM against pathogens such as Staphylococcus aureus and Escherichia coli.
- Toxicity and Safety Profiles Reports indicate that the compound may cause skin irritation and serious eye damage, classifying it under hazardous substances.
Mechanism of Action
The mechanism by which Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate and related compounds:
Physicochemical Properties
Biological Activity
Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme can be summarized as:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, a study reported that certain substituted pyridine compounds displayed minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Antiviral Activity
In the context of antiviral research, pyridine derivatives have been evaluated for their efficacy against viruses like SARS-CoV-2. While specific data on this compound is scarce, related compounds have shown promising antiviral activity, indicating potential for further exploration .
Case Study 2: Toxicity and Safety Profiles
Toxicological assessments are critical for understanding the safety of this compound. Reports indicate that the compound may cause skin irritation and serious eye damage, classifying it under hazardous substances . Such safety profiles are essential for guiding future research and applications.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus, Escherichia coli with low MICs |
| Antiviral | Related compounds show potential against viruses like SARS-CoV-2 |
| Enzyme Interaction | Used as an intermediate in various biochemical pathways |
| Toxicity | Classified as skin corrosive and irritant; requires careful handling |
Q & A
Q. What computational tools predict physicochemical properties (e.g., logP) when experimental data are limited?
- Methodological Answer : Use software like MarvinSketch (ChemAxon) or ACD/Labs to calculate logP, pKa, and solubility. Cross-validate with experimental HPLC-derived logP (via octanol-water partitioning) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
